molecular formula C27H21N3O3S2 B2777046 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361170-69-6

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2777046
CAS No.: 361170-69-6
M. Wt: 499.6
InChI Key: KCDCMMDLWWOXSB-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole moiety, which is fused to a phenyl ring, and a benzamide group, which is substituted with a methyl(phenyl)sulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Phenyl Ring: The benzothiazole derivative is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and appropriate boronic acids.

    Introduction of Benzamide Group: The benzamide group is introduced by reacting the coupled product with benzoyl chloride in the presence of a base such as triethylamine.

    Substitution with Methyl(phenyl)sulfamoyl Group: Finally, the methyl(phenyl)sulfamoyl group is introduced through a nucleophilic substitution reaction, using methyl(phenyl)sulfonyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzamide group, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Benzamides: Compounds such as N-phenylbenzamide and N-methylbenzamide have similar benzamide groups.

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide is unique due to the combination of the benzothiazole and benzamide moieties, along with the methyl(phenyl)sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3S2/c1-30(22-10-3-2-4-11-22)35(32,33)23-16-14-19(15-17-23)26(31)28-21-9-7-8-20(18-21)27-29-24-12-5-6-13-25(24)34-27/h2-18H,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDCMMDLWWOXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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